Comparative Nephrotoxicity: Liposomal Amphotericin B vs. Deoxycholate Formulation
Liposomal amphotericin B (L-AmB) demonstrates significantly reduced nephrotoxicity compared to conventional amphotericin B deoxycholate (d-AmB). A Cochrane meta-analysis of 12 randomized controlled trials (n=2172 participants) found that L-AmB was associated with a 51% reduction in the risk of a clinically significant increase in serum creatinine (RR 0.49, 95% CI 0.40 to 0.59) [1]. A real-world retrospective cohort study further quantified this difference, reporting severe nephrotoxicity (RIFLE 'Failure') rates of 11.5% for d-AmB (n=236), 2.4% for L-AmB (n=105), and 7.2% for ABLC (n=90) (P = 0.046) [2]. This nephrotoxicity differential is a primary driver for selecting lipid-based formulations over the deoxycholate formulation in clinical settings, but is irrelevant to the trihydrate standard.
| Evidence Dimension | Incidence of severe nephrotoxicity (RIFLE 'Failure') |
|---|---|
| Target Compound Data | 2.4% (L-AmB, n=105) |
| Comparator Or Baseline | 11.5% (d-AmB, n=236) and 7.2% (ABLC, n=90) |
| Quantified Difference | L-AmB reduces severe nephrotoxicity by ~79% vs. d-AmB (OR 0.18, P=0.006) and ~67% vs. ABLC |
| Conditions | Retrospective cohort study of 431 patients receiving antifungal therapy in a clinical practice setting (2003-2012) |
Why This Matters
This evidence confirms that the deoxycholate formulation (d-AmB) carries a substantially higher nephrotoxicity burden, making it a poor substitute for L-AmB in clinical research, but has no bearing on the selection of the trihydrate for analytical applications.
- [1] Botero Aguirre, J. P., et al. (2015). Amphotericin B deoxycholate versus liposomal amphotericin B: effects on kidney function. Cochrane Database of Systematic Reviews, 2015(11), CD010481. View Source
- [2] Falci, D. R., et al. (2015). Comparison of nephrotoxicity associated to different lipid formulations of amphotericin B: a real-life study. Mycoses, 58(2), 104–112. View Source
